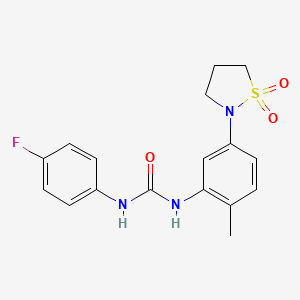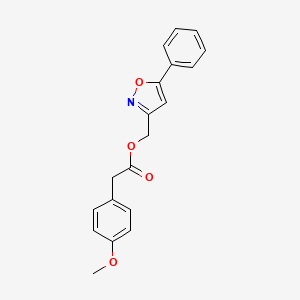![molecular formula C22H24ClN3O6 B2582483 2-(4-chlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 891126-69-5](/img/structure/B2582483.png)
2-(4-chlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The precursor for the synthesis of the parent 1,3,4-oxadiazole moiety is 4-Chlorophenoxyacetic acid. Esterification of this compound in the presence of a catalytic amount of concentrated sulfuric acid and absolute alcohol generates ethyl 2-(4-chlorophenoxy)acetate, which is treated with hydrazine hydrate to yield 2-(4-chlorophenoxy)acetohydrazide. A ring closure reaction of this compound with carbon disulfide and alcoholic potassium hydroxide affords [5-(4-chlorophenoxy)methyl)]-1,3,4-oxadiazole-2-thiol .
Scientific Research Applications
Synthesis and Characterization
Research has been dedicated to the synthesis and characterization of various 1,3,4-oxadiazole and acetamide derivatives, showcasing their structural elucidation through spectral analytical techniques. The design of these compounds often incorporates multifunctional moieties to target specific biological activities. The synthesized molecules have been evaluated for their potential in addressing bacterial strains and enzyme inhibition, indicating their versatility in pharmacological applications (Nafeesa et al., 2017).
Pharmacological Evaluation
Several studies have focused on evaluating the pharmacological properties of these derivatives. For example, anti-inflammatory and anti-thrombotic activities have been investigated, revealing that certain compounds exhibit potent anti-inflammatory effects and could enhance clotting time, suggesting their potential in developing anti-inflammatory pharmaceutical products (Basra et al., 2019). Additionally, compounds have been screened against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX), showing activity that could be relevant in treating conditions associated with enzyme dysregulation (Rehman et al., 2013).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interactions of these compounds with biological targets, such as COX-2 enzymes. These studies provide insights into the binding affinities and mechanistic actions of the compounds, supporting their potential efficacy in treating inflammation-related conditions (Basra et al., 2019).
Antibacterial and Hemolytic Activities
The antibacterial and hemolytic activities of these compounds have been explored, with findings indicating that certain derivatives exhibit significant antibacterial potential against both gram-negative and gram-positive bacteria, alongside moderate to low hemolytic activity. This suggests their applicability in developing antibacterial agents with reduced cytotoxicity (Aziz-Ur-Rehman et al., 2020).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O6/c1-4-28-17-11-14(12-18(29-5-2)20(17)30-6-3)21-25-26-22(32-21)24-19(27)13-31-16-9-7-15(23)8-10-16/h7-12H,4-6,13H2,1-3H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKGDHFKOXNOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide](/img/structure/B2582400.png)
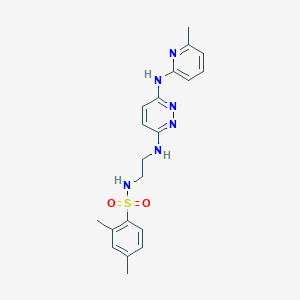
![(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2582403.png)
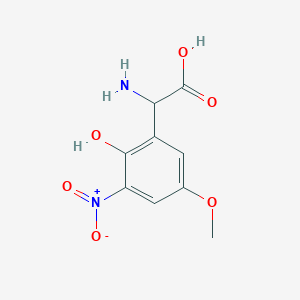
![benzyl (2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2582408.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2582410.png)
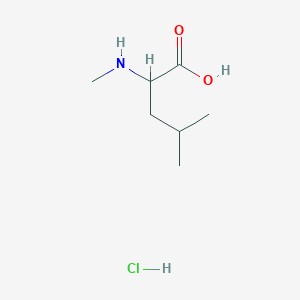
![Dispiro[3.0.35.14]nonan-7-ylmethanamine](/img/structure/B2582413.png)
![(Z)-methyl 4-((3-(2-methoxy-2-oxoethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2582415.png)

![3-[(4-Chlorophenyl)sulfanyl]isonicotinonitrile](/img/structure/B2582418.png)

